Lipophilicity Tuning: A +0.4 LogP Advantage Over the Des-Methyl Analog Improves Membrane Partitioning Prediction
When screened alongside its closest in-class comparator, 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS 58390-42-4), the target compound exhibits a computed XLogP3-AA of 0 compared to −0.4 for the des-methyl analog, representing a +0.4 log unit shift into a more favorable lipophilicity range for passive membrane permeation [1][2]. Both compounds share identical hydrogen bond donor (1) and acceptor (5) counts and have zero rotatable bonds, ensuring that the LogP difference is directly attributable to the 7-methyl substituent rather than confounding molecular features.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0 (PubChem, computed) |
| Comparator Or Baseline | 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile: XLogP3-AA = −0.4 |
| Quantified Difference | ΔXLogP3-AA = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A LogP shift from −0.4 to 0 moves the compound closer to the optimal range (0–3) for cell-based assay permeability while retaining fragment-like physicochemical properties, making it a preferred starting point over the des-methyl analog for cellular target engagement campaigns.
- [1] PubChem CID 4625744. 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile. https://pubchem.ncbi.nlm.nih.gov/compound/4625744 View Source
- [2] PubChem CID 12333274. 4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile. https://pubchem.ncbi.nlm.nih.gov/compound/63475-17-2 View Source
